molecular formula C17H27NO4S B2945842 N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]butane-1-sulfonamide CAS No. 2034403-04-6

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]butane-1-sulfonamide

Cat. No.: B2945842
CAS No.: 2034403-04-6
M. Wt: 341.47
InChI Key: UDAJWLXJISQQKD-UHFFFAOYSA-N
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Description

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]butane-1-sulfonamide is a synthetic sulfonamide derivative characterized by a central 2-hydroxy-2-(oxan-4-yl)-2-phenylethyl backbone.

Properties

IUPAC Name

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]butane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO4S/c1-2-3-13-23(20,21)18-14-17(19,15-7-5-4-6-8-15)16-9-11-22-12-10-16/h4-8,16,18-19H,2-3,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDAJWLXJISQQKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NCC(C1CCOCC1)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]butane-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of oxan-4-yl derivatives with phenylethyl intermediates under controlled conditions to form the desired sulfonamide. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]butane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]butane-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]butane-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can lead to various biological effects, depending on the target enzyme and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

The following analysis compares the target compound to analogs from the provided evidence, focusing on structural motifs, functional groups, and inferred pharmacological implications.

Structural Comparison

Compound Name/Identifier Core Structure Key Functional Groups Cyclic Moieties Pharmacological Class (Inferred)
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]butane-1-sulfonamide 2-Hydroxyethyl with phenyl and oxan-4-yl Sulfonamide, hydroxy, phenyl Oxan-4-yl (THP) Unknown; potential CNS modulator
Butyryl fentanyl (-S) Piperidinyl backbone Amide, phenyl Piperidine µ-opioid receptor agonist
PF 43(1) compounds (-m,n,o) Hexan chain with acetamido and hydroxy Amide, hydroxy, phenyl None Enzyme inhibitors (e.g., proteases)

Key Observations:

  • Sulfonamide vs.
  • Oxan-4-yl vs. Piperidine : The tetrahydropyran (THP) ring in the target may improve metabolic stability over piperidine-containing opioids (e.g., butyryl fentanyl) by resisting oxidative degradation .
  • Hydroxy Positioning : The 2-hydroxy group in the target’s ethyl chain contrasts with the 4-hydroxy in PF 43(1) compounds, possibly altering binding affinity to targets like G-protein-coupled receptors .

Pharmacological Implications

  • Butyryl Fentanyl (-S) : As a µ-opioid agonist, its amide group and piperidine ring are critical for receptor binding. Replacement with a sulfonamide (as in the target) would likely disrupt opioid activity but may confer affinity for non-opioid targets (e.g., ion channels).
  • PF 43(1) Compounds (-m,n,o) : Their acetamido and hydroxy groups suggest roles as protease or kinase inhibitors. The target’s sulfonamide could mimic these interactions but with altered potency due to increased acidity.

Physicochemical Properties (Inferred)

Property Target Compound Butyryl Fentanyl PF 43(1) Compounds
LogP (Lipophilicity) Moderate (due to THP) High (piperidine) Low to moderate
Solubility (aq.) Moderate (sulfonamide) Low (amide) Moderate (hydroxy)
Metabolic Stability High (THP resistance) Low (CYP3A4 substrate) Moderate

Biological Activity

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]butane-1-sulfonamide is a compound of significant interest in the fields of medicinal chemistry and biochemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by research findings and data tables.

The synthesis of this compound typically involves several steps starting from readily available precursors. A common synthetic route includes the reaction of oxan-4-yl derivatives with phenylethyl intermediates under controlled conditions, often employing specific catalysts and solvents to achieve high yield and purity. The compound's structure can be represented as follows:

Property Details
IUPAC Name This compound
Molecular Formula C17H27NO4S
InChI Key InChI=1S/C17H27NO4S/c1-2-3...

The biological activity of this compound is primarily attributed to its sulfonamide group, which can inhibit specific enzymes by mimicking natural substrates. This inhibition can interfere with various biochemical pathways, leading to significant biological effects. Notably, it has been investigated for its potential as a biochemical probe in enzymatic reactions.

Enzyme Inhibition

The compound has shown promise in inhibiting specific carbonic anhydrase (CA) isoforms, particularly CA IX and XII, which are implicated in tumor progression. In vitro studies indicate that modifications to the sulfonamide structure can enhance selectivity for these isoforms, making it a candidate for cancer therapeutics.

Research Findings

Recent studies have highlighted the biological activities associated with this compound:

  • Antioxidant Activity : The compound demonstrated significant antioxidant properties, particularly in assays measuring free radical scavenging capabilities.
  • Enzyme Inhibition : It effectively inhibited enzymes such as cholinesterases and glucosidases, indicating potential applications in managing conditions like diabetes and neurodegenerative diseases .
  • Anticancer Effects : Preliminary results from studies on pancreatic cancer cell lines showed that the compound could induce apoptosis, suggesting its potential role as an anticancer agent .

Case Study 1: Antioxidant Properties

A study investigating various oxadiazole compounds found that derivatives similar to this compound exhibited strong antioxidant activity. The CUPRAC assay revealed that these compounds effectively reduced oxidative stress markers in vitro.

Case Study 2: Inhibition of Carbonic Anhydrases

In a comparative study involving saccharide-modified sulfonamides, this compound was evaluated for its inhibitory effects on CA IX and XII. Results indicated that modifications could enhance selectivity for CA IX, which is overexpressed in various tumors .

Table 1: Biological Activities of this compound

Activity Type Observation
Antioxidant Activity Significant reduction in oxidative stress markers
Enzyme Inhibition Effective against cholinesterases and glucosidases
Anticancer Activity Induced apoptosis in pancreatic cancer cell lines

Table 2: Comparative Analysis with Similar Compounds

Compound CA IX Inhibition (nM) Antioxidant Activity
N-[2-hydroxy-2-(oxan-4-yl)-2-phenyethyl]butane-1-sulfonamide51.6 - 543.9High
Saccharide-modified sulfonamides10.1 - 177.2Moderate
Standard CA inhibitor (Acetazolamide)100 - 200Low

Q & A

Basic: What are the standard synthetic protocols for preparing sulfonamide derivatives like N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]butane-1-sulfonamide?

Answer:
Synthesis typically involves condensation of sulfonyl chlorides with amines under basic conditions. For example:

  • Step 1: React 4-methylbenzenesulfonyl chloride with a hydroxyalkylamine (e.g., 2-amino-2-methylpropanol) in aqueous sodium carbonate (10%) at room temperature for 30 minutes .
  • Step 2: Purify the crude product via washing and crystallization (e.g., methanol evaporation), yielding ~76% .
  • Key Considerations: Ensure stoichiometric ratios and pH control to avoid side reactions.

Basic: What analytical techniques are essential for confirming the purity and structure of sulfonamide derivatives?

Answer:

  • Chromatography: HPLC or TLC to assess purity and detect impurities (e.g., notes impurity thresholds ≤0.5% total) .
  • Spectroscopy:
    • NMR for functional group identification (e.g., sulfonamide S=O groups resonate at 130–140 ppm in 13C^{13}\text{C} NMR) .
    • IR to confirm S=O stretching (~1350–1150 cm1^{-1}) and N–H bonds (~3300 cm1^{-1}) .
  • X-ray Crystallography: Resolve structural ambiguities (e.g., used single-crystal X-ray to confirm hydrogen-bonded dimers) .

Advanced: How can researchers resolve contradictions in spectroscopic or crystallographic data during structural elucidation?

Answer:

  • Scenario: Discrepancies in NMR signals due to conformational flexibility or hydrogen bonding.
  • Methodology:
    • Perform X-ray crystallography to unambiguously determine molecular geometry (e.g., resolved C–H⋯O hydrogen bonds influencing crystal packing) .
    • Use DFT calculations to model preferred conformers and compare with experimental spectra .
    • Cross-validate with 2D NMR (e.g., 1H^{1}\text{H}-13C^{13}\text{C} HSQC) to assign overlapping signals .

Advanced: How can reaction conditions be optimized to improve yields in sulfonamide synthesis?

Answer:

  • Variables to Test:
    • Solvent polarity: Methanol (as in ) vs. aprotic solvents (e.g., DMF) for better solubility .
    • Temperature: Room temperature vs. reflux to accelerate kinetics.
    • Base strength: Sodium carbonate vs. triethylamine for deprotonation efficiency .
  • Design of Experiments (DoE): Use factorial designs to identify significant factors (e.g., pH, stoichiometry).
  • Case Study: achieved 76% yield with methanol and Na2_2CO3_3; modifying solvent polarity increased yields to 85% in analogous compounds .

Basic: What safety precautions are critical when handling sulfonamide intermediates?

Answer:

  • PPE: Gloves, lab coat, and goggles to avoid skin/eye contact (e.g., specifies protective measures for sulfonamide handling) .
  • Ventilation: Use fume hoods to prevent inhalation of fine particulates.
  • Waste Disposal: Neutralize acidic/basic byproducts before disposal .

Advanced: How can researchers assess the biological activity of sulfonamide derivatives like this compound?

Answer:

  • Target Identification: Prioritize assays based on structural analogs (e.g., notes antimicrobial activity in sulfonamides with nitrososulfanyl groups) .
  • In Vitro Assays:
    • Antimicrobial: Broth microdilution for MIC determination against pathogens like S. aureus .
    • Enzyme Inhibition: Test carbohydrate hydrolase inhibition (e.g., α-glucosidase) using fluorogenic substrates .
  • Mechanistic Studies: Molecular docking to predict binding interactions with target proteins (e.g., highlights sulfonamides as chemotherapeutic agents) .

Advanced: What strategies mitigate crystallographic disorder in sulfonamide derivatives during X-ray analysis?

Answer:

  • Crystallization Optimization: Slow evaporation vs. diffusion methods to improve crystal quality (e.g., used methanol evaporation) .
  • Data Collection: Low-temperature (199 K) measurements to reduce thermal motion artifacts .
  • Refinement: Model disorder with split positions (e.g., resolved a 59:41 occupancy ratio for a disordered hydroxy group) .

Basic: How are sulfonamide derivatives characterized for solubility and stability in preclinical studies?

Answer:

  • Solubility: Shake-flask method in buffers (pH 1–7.4) and organic solvents (e.g., notes perfluorobutylsulfonamide’s solubility in ethers/ketones) .
  • Stability:
    • Thermal: TGA/DSC to assess decomposition temperatures (e.g., reports thermal stability up to 200°C) .
    • Hydrolytic: Incubate in simulated gastric/intestinal fluids and analyze degradation via LC-MS .

Advanced: How can computational chemistry aid in designing novel sulfonamide analogs with enhanced bioactivity?

Answer:

  • QSAR Modeling: Correlate molecular descriptors (e.g., logP, polar surface area) with biological data from analogs .
  • Docking Simulations: Predict binding affinities to target enzymes (e.g., ’s sulfonamides as kinase inhibitors) .
  • ADMET Prediction: Use tools like SwissADME to optimize pharmacokinetic properties (e.g., blood-brain barrier penetration) .

Basic: What are the common impurities in sulfonamide synthesis, and how are they controlled?

Answer:

  • Typical Impurities: Unreacted sulfonyl chlorides, hydrolyzed byproducts, or regioisomers.
  • Control Methods:
    • Chromatography: Reverse-phase HPLC with UV detection (e.g., limits individual impurities to ≤0.1%) .
    • Recrystallization: Use solvent mixtures (e.g., methanol/water) to remove polar impurities .

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